molecular formula C11H13NO3 B13738186 (7-Methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 74767-84-3

(7-Methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B13738186
CAS No.: 74767-84-3
M. Wt: 207.23 g/mol
InChI Key: VPNQPSFAGGWXOO-UHFFFAOYSA-N
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Description

2-(7-Methoxyindolin-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(7-Methoxyindolin-3-yl)acetic acid, often involves the use of various organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale organic synthesis using stainless steel autoclaves. For example, the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of potassium hydroxide at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxyindolin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(7-Methoxyindolin-3-yl)acetic acid can yield various carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Properties

CAS No.

74767-84-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(7-methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

VPNQPSFAGGWXOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC2CC(=O)O

Origin of Product

United States

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